
Dimethyl 2-formyl-3-oxopentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-formyl-3-oxopentanedioate is an organic compound with the molecular formula C8H10O6 and a molecular weight of 202.16 g/mol . . This compound is characterized by the presence of both formyl and oxo functional groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 2-formyl-3-oxopentanedioate can be synthesized through various organic reactions. One common method involves the alkylation of dimethyl 3-oxopentanedioate with 1,2-dibromoethane and 1,2,3-tribromopropane . The reaction is typically carried out in dimethyl sulfoxide (DMSO) in the presence of potassium carbonate at temperatures ranging from 50°C to 60°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-formyl-3-oxopentanedioate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Conversion to dimethyl 2-carboxy-3-oxopentanedioate.
Reduction: Formation of dimethyl 2-formyl-3-hydroxypentanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-formyl-3-oxopentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of functionally substituted furan and resorcinol derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of dimethyl 2-formyl-3-oxopentanedioate involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the oxo group can undergo reduction or oxidation. These reactions enable the compound to act as an intermediate in various synthetic pathways, facilitating the formation of more complex molecules .
Comparaison Avec Des Composés Similaires
Dimethyl 3-oxopentanedioate: Lacks the formyl group, making it less versatile in certain reactions.
Dimethyl 2-formylpentanedioate: Lacks the oxo group, limiting its reactivity in reduction reactions.
Uniqueness: Dimethyl 2-formyl-3-oxopentanedioate is unique due to the presence of both formyl and oxo functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Propriétés
Formule moléculaire |
C8H10O6 |
|---|---|
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
dimethyl 2-formyl-3-oxopentanedioate |
InChI |
InChI=1S/C8H10O6/c1-13-7(11)3-6(10)5(4-9)8(12)14-2/h4-5H,3H2,1-2H3 |
Clé InChI |
ZAEVVKOCEFWDHV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)C(C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



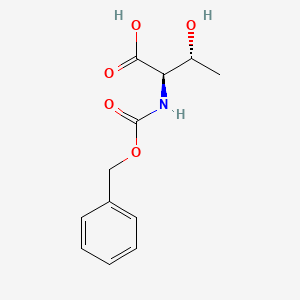

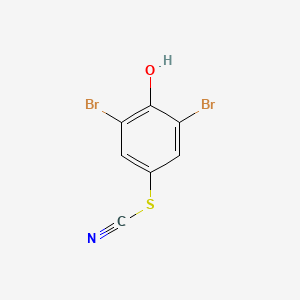
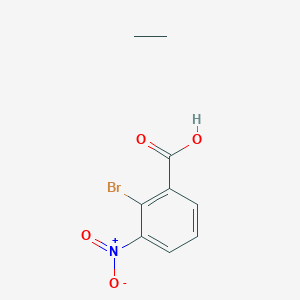
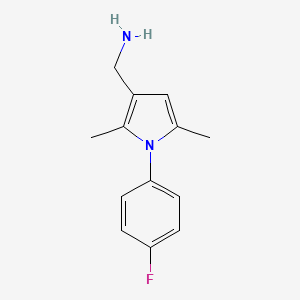
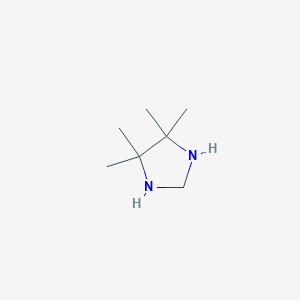
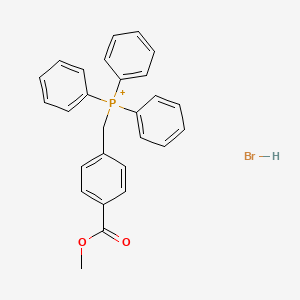
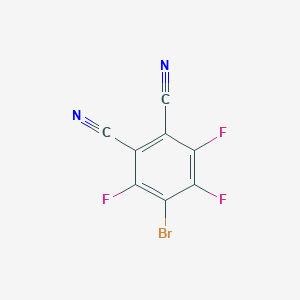
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
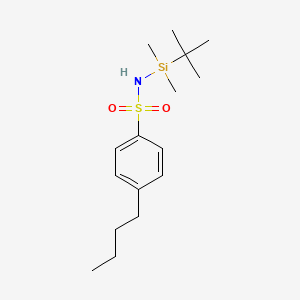
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
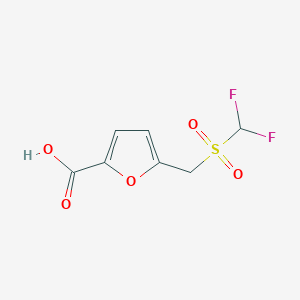
![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)
